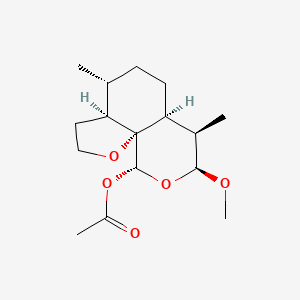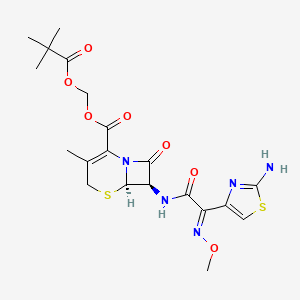
Gatifloxacin Impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gatifloxacin Impurity 1 is a process-related impurity of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Impurities in pharmaceutical compounds like Gatifloxacin are critical to identify and quantify to ensure the safety and efficacy of the drug.
準備方法
The preparation of Gatifloxacin Impurity 1 involves synthetic routes that are similar to those used in the synthesis of Gatifloxacin itself. The process typically includes:
Starting Materials: The synthesis begins with the appropriate fluoroquinolone core structure.
Reaction Conditions: Various reaction conditions such as acidic, basic, and neutral hydrolysis are employed. Oxidative hydrolysis is particularly significant as it leads to substantial degradation, forming impurities.
Industrial Production: In industrial settings, high-performance liquid chromatography (HPLC) is often used to monitor and isolate impurities during the production of Gatifloxacin.
化学反応の分析
Gatifloxacin Impurity 1 undergoes several types of chemical reactions:
Oxidation: This is a common reaction where the impurity is formed through oxidative degradation.
Hydrolysis: Acidic, basic, and neutral hydrolysis can lead to the formation of this compound.
Common Reagents and Conditions: Reagents such as sodium dihydrogen orthophosphate dihydrate and triethylamine, adjusted to pH 6.5 with orthophosphoric acid, are used in these reactions.
Major Products: The major products formed from these reactions include various degradation products that are structurally related to Gatifloxacin.
科学的研究の応用
Gatifloxacin Impurity 1 has several scientific research applications:
Chemistry: It is used in analytical chemistry to develop and validate methods for the quantification of impurities in pharmaceutical preparations.
Biology: Research on the biological activity of impurities helps in understanding their potential effects on human health.
Medicine: Identifying and quantifying impurities is crucial for ensuring the safety and efficacy of pharmaceutical drugs.
Industry: In the pharmaceutical industry, monitoring impurities is essential for quality control during drug manufacturing
作用機序
類似化合物との比較
Gatifloxacin Impurity 1 can be compared with other impurities and degradation products of fluoroquinolone antibiotics:
Similar Compounds: Levofloxacin, Moxifloxacin, and Ciprofloxacin are other fluoroquinolones that may have similar impurities.
Uniqueness: The specific structure and formation conditions of this compound make it unique compared to impurities of other fluoroquinolones
特性
CAS番号 |
1335198-95-2 |
|---|---|
分子式 |
C19H22FN3O5 |
分子量 |
391.40 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


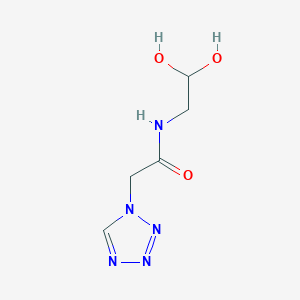

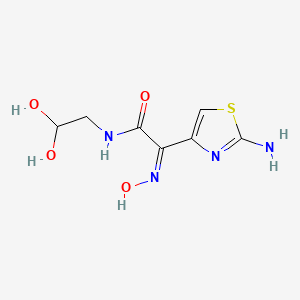
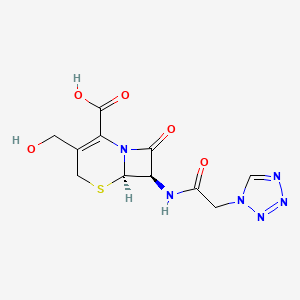
![(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide](/img/structure/B601284.png)
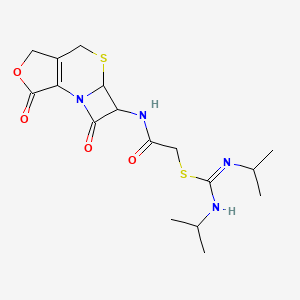
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601291.png)

